2-Chloro-3,5-difluoroaniline
Overview
Description
2-Chloro-3,5-difluoroaniline is a compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is an organic compound containing an aminobenzene moiety .
Synthesis Analysis
The synthesis of 2-Chloro-3,5-difluoroaniline involves several steps. One method involves reacting an aminating agent with a 1,3,5-trifluorobenzene compound . Another method involves substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,5-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and one amine group attached to it . The InChI key for this compound is XDHOQZCRADUDRI-UHFFFAOYSA-N .Scientific Research Applications
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Chemical Synthesis
- 2-Chloro-3,5-difluoroaniline is used as a reagent in chemical synthesis .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
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Thermophysical Property Data
- 2-Chloro-3,5-difluoroaniline has been studied for its thermophysical properties .
- These studies typically involve measuring properties such as boiling point, critical temperature and pressure, and density under various conditions .
- The results of these studies provide valuable data for understanding the behavior of the compound under different conditions, which can be important for its use in various applications .
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Pharmaceutical Intermediates
- 2-Chloro-3,5-difluoroaniline is used as an intermediate in the synthesis of various pharmaceutical compounds .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired pharmaceutical compound .
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Agrochemicals
- 2-Chloro-3,5-difluoroaniline is used in the synthesis of various agrochemicals .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired agrochemical compound .
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Dyestuff
- 2-Chloro-3,5-difluoroaniline is used in the synthesis of various dyestuffs .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired dyestuff compound .
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Production of 3,5-difluoroaniline
- 2-Chloro-3,5-difluoroaniline has been known to be produced by substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .
- This process involves a series of chemical reactions, including substitution and reduction .
- The outcome of this process is the production of 3,5-difluoroaniline, which is a useful compound in various applications .
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Ultrasound-Assisted Preparation of 1,4-Diazabutadienes
- 2-Chloro-3,5-difluoroaniline has been used in ultrasound-assisted preparation of 1,4-diazabutadienes .
- This process involves the use of ultrasound to enhance the reaction rate and yield .
- The outcome of this process is the production of 1,4-diazabutadienes, which are useful compounds in various applications .
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In Vitro Nephrotoxic Effects Study
- The in vitro nephrotoxic effects of 3,5-difluoroaniline, a compound that can be synthesized from 2-Chloro-3,5-difluoroaniline, have been investigated .
- This involves exposing renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats to 3,5-difluoroaniline .
- The results of this study provide valuable data for understanding the potential nephrotoxic effects of 3,5-difluoroaniline .
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Preparation of 3,5-Difluorodimethylaniline
- 3,5-Difluorodimethylaniline, a useful compound in various applications, can be prepared from 3,5-difluoroaniline, which in turn can be synthesized from 2-Chloro-3,5-difluoroaniline .
- The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed .
- The outcome of this process is the production of 3,5-difluorodimethylaniline .
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOQZCRADUDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371402 | |
Record name | 2-chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-difluoroaniline | |
CAS RN |
36556-60-2 | |
Record name | 2-chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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